molecular formula C20H28ClNO2 B6595929 Vetrabutine hydrochloride CAS No. 5974-09-4

Vetrabutine hydrochloride

Cat. No.: B6595929
CAS No.: 5974-09-4
M. Wt: 349.9 g/mol
InChI Key: SRKJRPFCSZFVAE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of vetrabutine hydrochloride involves the reaction of 1-(3,4-dimethoxyphenyl)-1-dimethylamino-4-phenylbutane with hydrochloric acid to form the hydrochloride salt. The reaction conditions typically include controlled temperature and pH to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Vetrabutine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Mechanism of Action

Vetrabutine hydrochloride acts as a musculotropic spasmolytic agent by directly affecting the smooth muscle fibers. It seals off the membrane against the passage of potassium ions, thereby increasing membrane potential and lowering muscle tonus. This action is specific to the uterine body and cervical musculature in pigs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Vetrabutine hydrochloride is unique in its specific action on the uterine body and cervical musculature, making it particularly effective in facilitating parturition in sows. Its lack of neurotropic activity also distinguishes it from other spasmolytic agents .

Biological Activity

Vetrabutine hydrochloride, a compound primarily recognized for its uterotonic and muscle-tropic properties, has garnered attention in veterinary medicine, particularly in the treatment of reproductive issues in livestock. This article delves into the biological activity of this compound, underlining its pharmacological effects, mechanisms of action, and relevant research findings.

Overview of this compound

  • Chemical Name : this compound
  • CAS Number : 5974-09-4
  • Classification : Uterotonic agent
  • Primary Use : Induction of uterine contractions in parturient animals, particularly sows.

This compound acts primarily as a uterotonic agent, promoting uterine contractions through its interaction with specific receptors in the myometrium. The drug enhances muscle tone and facilitates the expulsion of fetuses during parturition. Its pharmacodynamics involve:

  • Stimulation of Uterine Muscle : Increases the frequency and intensity of uterine contractions.
  • Enhanced Blood Flow : Improves uteroplacental blood circulation, which is crucial for fetal health during delivery.

1. Uterine Activity in Sows

A pivotal study focused on the effects of this compound on uterine activity in parturient sows. The research aimed to characterize the drug's impact on uterine contractions and fetal monitoring:

  • Study Design : Sows were administered this compound prior to parturition.
  • Findings :
    • Increased frequency of uterine contractions was observed (P < 0.01).
    • Enhanced fetal heart rate variability indicated improved fetal well-being during labor.

This study underscores the efficacy of this compound in facilitating safer deliveries in sows by optimizing uterine dynamics .

2. Comparative Analysis with Other Uterotonics

In a comparative study involving various uterotonics, this compound was evaluated against alternatives like oxytocin:

Drug Effectiveness Dosage Observations
This compoundHigh10 IU/mlSignificant increase in contraction frequency
OxytocinModerate5 IU/mlEffective but slower onset

This comparison illustrates that this compound may provide a more rapid response in inducing contractions compared to oxytocin, making it a preferable choice in certain clinical scenarios .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is rapidly absorbed and metabolized within the target species:

  • Absorption : Quick onset of action post-administration.
  • Metabolism : Primarily hepatic; metabolites are excreted via urine.

These characteristics are critical for ensuring timely intervention during parturition, minimizing risks associated with prolonged labor.

Safety and Toxicology

While this compound is generally considered safe for use in veterinary applications, potential side effects include:

  • Increased uterine hypertonicity leading to fetal distress.
  • Rare instances of allergic reactions.

Monitoring during administration is essential to mitigate these risks .

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-N,N-dimethyl-4-phenylbutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO2.ClH/c1-21(2)18(12-8-11-16-9-6-5-7-10-16)17-13-14-19(22-3)20(15-17)23-4;/h5-7,9-10,13-15,18H,8,11-12H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRKJRPFCSZFVAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CCCC1=CC=CC=C1)C2=CC(=C(C=C2)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70975150
Record name 1-(3,4-Dimethoxyphenyl)-N,N-dimethyl-4-phenylbutan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70975150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5974-09-4
Record name Benzenebutanamine, α-(3,4-dimethoxyphenyl)-N,N-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5974-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vetrabutine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005974094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3,4-Dimethoxyphenyl)-N,N-dimethyl-4-phenylbutan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70975150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Vetrabutine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.247
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name VETRABUTINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54IF66RP20
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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